molecular formula C7H9F5O B14625560 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one CAS No. 56734-79-3

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one

Katalognummer: B14625560
CAS-Nummer: 56734-79-3
Molekulargewicht: 204.14 g/mol
InChI-Schlüssel: HAPYJMJORDLZKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is a fluorinated organic compound with the molecular formula C7H9F5O This compound is characterized by the presence of five fluorine atoms and a methyl group attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one typically involves the fluorination of appropriate precursors. One common method is the reaction of 4-methylhexan-3-one with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5,5,6,6,6-Pentafluoro-4-methylhexan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5,6,6,6-Pentafluorohexan-1-ol: A related compound with a hydroxyl group instead of a ketone.

    4,4,5,5,5-Pentafluoro-1-pentanol: Another fluorinated alcohol with a different carbon chain length.

Uniqueness

5,5,6,6,6-Pentafluoro-4-methylhexan-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

56734-79-3

Molekularformel

C7H9F5O

Molekulargewicht

204.14 g/mol

IUPAC-Name

5,5,6,6,6-pentafluoro-4-methylhexan-3-one

InChI

InChI=1S/C7H9F5O/c1-3-5(13)4(2)6(8,9)7(10,11)12/h4H,3H2,1-2H3

InChI-Schlüssel

HAPYJMJORDLZKQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(C)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.